molecular formula C19H20N2O2 B4540288 1-(2-methoxyphenyl)-3-methyl-4-(4-methylbenzyl)-1H-pyrazol-5-ol

1-(2-methoxyphenyl)-3-methyl-4-(4-methylbenzyl)-1H-pyrazol-5-ol

Cat. No.: B4540288
M. Wt: 308.4 g/mol
InChI Key: DUZZHNRTCAWFNW-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-3-methyl-4-(4-methylbenzyl)-1H-pyrazol-5-ol is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a methylbenzyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-3-methyl-4-(4-methylbenzyl)-1H-pyrazol-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or sodium acetate. The reaction mixture is heated to promote cyclization, resulting in the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-3-methyl-4-(4-methylbenzyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, acylating agents, solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

1-(2-methoxyphenyl)-3-methyl-4-(4-methylbenzyl)-1H-pyrazol-5-ol has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. It is used in assays to evaluate its effects on different biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. It may also find applications in the development of new polymers or coatings with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-3-methyl-4-(4-methylbenzyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound may interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methoxyphenyl)-3-methyl-4-(4-chlorobenzyl)-1H-pyrazol-5-ol: This compound is similar in structure but contains a chlorobenzyl group instead of a methylbenzyl group. It may exhibit different chemical and biological properties due to the presence of the chlorine atom.

    1-(2-methoxyphenyl)-3-methyl-4-(4-fluorobenzyl)-1H-pyrazol-5-ol: This compound has a fluorobenzyl group, which can influence its reactivity and interactions with biological targets.

    1-(2-methoxyphenyl)-3-methyl-4-(4-nitrobenzyl)-1H-pyrazol-5-ol:

Uniqueness

1-(2-methoxyphenyl)-3-methyl-4-(4-methylbenzyl)-1H-pyrazol-5-ol is unique due to its specific combination of functional groups and structural features. The presence of the methoxyphenyl, methyl, and methylbenzyl groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its versatility in undergoing different chemical reactions and its potential biological activities further contribute to its uniqueness.

Properties

IUPAC Name

2-(2-methoxyphenyl)-5-methyl-4-[(4-methylphenyl)methyl]-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-8-10-15(11-9-13)12-16-14(2)20-21(19(16)22)17-6-4-5-7-18(17)23-3/h4-11,20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZZHNRTCAWFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=C(NN(C2=O)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-methoxyphenyl)-3-methyl-4-(4-methylbenzyl)-1H-pyrazol-5-ol
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1-(2-methoxyphenyl)-3-methyl-4-(4-methylbenzyl)-1H-pyrazol-5-ol
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1-(2-methoxyphenyl)-3-methyl-4-(4-methylbenzyl)-1H-pyrazol-5-ol
Reactant of Route 6
1-(2-methoxyphenyl)-3-methyl-4-(4-methylbenzyl)-1H-pyrazol-5-ol

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